3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
3-methylsulfanyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c1-12-6-3-4(9-10-6)7-2-8-5(3)11/h2H,1H3,(H2,7,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHFWSBYNVAGJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC2=C1C(=O)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562443 | |
| Record name | 3-(Methylsulfanyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90914-36-6 | |
| Record name | 3-(Methylsulfanyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-methylthio-1H-pyrazole with formamide under acidic conditions to yield the desired compound . Another approach includes the use of 3-(methylthio)-1H-pyrazole-4-carboxamide as a starting material, which undergoes cyclization in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylthio (-SCH₃) group undergoes nucleophilic displacement, particularly with amines or thiols, to form structurally modified derivatives. This reaction is pivotal for introducing pharmacophores in drug discovery.
Example Reactions:
Key mechanistic insight: The methylthio group acts as a leaving group under basic or nucleophilic conditions, facilitating substitution at position 3 .
Condensation Reactions
The compound reacts with aldehydes or ketones to form Schiff bases or fused heterocycles, expanding its utility in synthesizing tricyclic systems.
Notable Examples:
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With 4-chlorobenzaldehyde: Forms N-(4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)benzamide under solvent-free fusion (93% yield) .
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With ethyl orthoformate: Produces pyrazolo[4,3-e] triazolo[4,3-a]pyrimidine derivatives via cyclocondensation .
Alkylation and Arylation
The NH group at position 1 participates in alkylation/arylation to enhance lipophilicity or target specificity.
Case Study:
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Reaction with iodomethane (K₂CO₃, DMF) yields 1-methyl-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, improving metabolic stability .
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Arylation with 4-nitrophenyl bromide introduces electron-withdrawing groups, modulating electronic properties .
Cyclization Reactions
Cyclization with nitriles or thiourea generates fused pyrimidine or thiazine systems:
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With thiourea: Forms 6-thioxo-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidine under sodium ethoxide catalysis .
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With phenylacetic acid: Produces pyrazolo-triazolopyrimidines via microwave-assisted cyclization (90% yield) .
Thiol Exchange Reactions
The methylthio group undergoes thiol-disulfide exchange with mercaptans, enabling sulfur-based modifications:
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Reaction with benzyl mercaptan (EtOH, HCl) replaces SCH₃ with S-benzyl, enhancing hydrophobic interactions .
Oxidation and Reduction
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Oxidation: Treatment with H₂O₂ converts SCH₃ to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃), altering electronic properties.
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Reduction: Catalytic hydrogenation reduces the pyrimidine ring’s double bonds, yielding dihydro derivatives .
Antimicrobial Agents
Condensation with 4-aminophenol yields 4-(3-(methylthio)-4-oxo-pyrazolo[3,4-d]pyrimidin-1-yl)phenol, exhibiting MIC = 8 µg/mL against S. aureus .
Scientific Research Applications
3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, as a serotonin 5-HT6 receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate neurotransmitter release and affect various neurological processes . The compound’s structure allows it to fit into the receptor’s binding site, blocking the receptor’s normal function.
Comparison with Similar Compounds
Similar Compounds
3-(Methylthio)-1H-pyrazolo[1,5-a]pyrimidine: Similar structure but with a different ring fusion pattern.
3-(Methylthio)-1H-pyrazolo[4,3-d]pyrimidine: Another isomer with a different arrangement of nitrogen atoms in the ring.
Uniqueness
3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to act as a serotonin 5-HT6 receptor antagonist sets it apart from other similar compounds .
Biological Activity
3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C6H6N4OS
- Molecular Weight: 182.20 g/mol
- CAS Number: 100047-42-5
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including 3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. The compound has shown significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action:
-
Cytotoxicity Studies:
- In vitro studies using MTT assays demonstrated that 3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibits stronger cytotoxicity than standard chemotherapeutic agents like cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231) .
- The IC50 values for various derivatives have been reported, with some derivatives showing IC50 values as low as 7.01 µM against HeLa cells .
Study 1: Halloysite Nanotube-Based Delivery
A study investigated the use of halloysite nanotubes for delivering pyrazolo[3,4-d]pyrimidine derivatives in prostate and bladder cancer treatments. The results indicated that the delivery system significantly improved the cytotoxic effects of the compound on RT112, UMUC3, and PC3 cancer cell lines .
Study 2: Structure-Activity Relationship
Research focused on modifying the methylthio group to enhance antitumor activity revealed that specific substitutions at various positions on the pyrazolo[3,4-d]pyrimidine scaffold could lead to improved biological activity. For example, compounds with a methyl sulphonyl ring at position 3 exhibited enhanced antitumor effects compared to their counterparts without such modifications .
Data Summary
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | MCF-7 | <10 | Apoptosis induction |
| 3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | MDA-MB-231 | <10 | Autophagy promotion |
| Modified Derivative A | HeLa | 7.01 | Microtubule disassembly |
| Modified Derivative B | NCI-H460 | 8.55 | Topoisomerase inhibition |
Q & A
Q. Q1. What are the standard synthetic routes for 3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, and how do they compare in efficiency?
Methodological Answer: The compound is typically synthesized via acid-catalyzed condensation of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with aldehydes or thiolating agents. Traditional methods use HCl or polyphosphoric acid (PPA) under reflux (e.g., yields 47–60% over 2–5 hours) . A greener approach employs Preyssler-type nanocatalysts (e.g., Cs₁₂H₂[NaP₅W₃₀O₁₁₀]), achieving yields >80% in ethanol at 80°C within 1–2 hours. This method reduces toxicity and enables catalyst recycling via centrifugation .
Q. Q2. Which spectroscopic techniques are critical for characterizing structural purity and substituent effects in pyrazolo[3,4-d]pyrimidinone derivatives?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Assigns regioselectivity of substituents (e.g., methylthio vs. arylthio groups at C-3 or C-6) .
- HRMS : Confirms molecular ion peaks (e.g., m/z 415.1062 for C₁₉H₁₃F₃N₆O₂) .
- X-ray crystallography : Resolves tautomeric forms (e.g., monoclinic P2₁/n space group with β = 93.55°, Z = 4) .
Advanced Research Questions
Q. Q3. How can reaction conditions be optimized to improve regioselectivity in the synthesis of C-6 substituted derivatives?
Methodological Answer: Regioselectivity is controlled by:
- Catalyst choice : Heteropolyacids (e.g., H₁₄[NaP₅W₃₀O₁₁₀]) favor C-6 arylthio substitution via electrophilic activation of aldehydes .
- Solvent effects : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic attack at C-6, while ethanol promotes C-3 functionalization .
- Temperature : Higher temperatures (>100°C) favor thermodynamically stable C-6 products .
Q. Q4. How can structural data resolve contradictions in reported bioactivity profiles of pyrazolo[3,4-d]pyrimidinone derivatives?
Methodological Answer: Contradictions arise from tautomerism (e.g., 4(5H)-one vs. 4(2H)-one forms) and substituent positioning. Strategies include:
- Crystallographic analysis : Compare hydrogen-bonding networks (e.g., intermolecular H-bonds at O4 and N2) to correlate stability with activity .
- SAR studies : Test C-3 vs. C-6 substituted analogs. For example, 6-arylthio derivatives show higher herbicidal activity (e.g., 90% inhibition of Echinochloa crusgalli at 100 mg/L) than C-3 analogs .
Q. Q5. What strategies are effective for experimental phasing and refinement of pyrazolo[3,4-d]pyrimidinone crystal structures?
Methodological Answer:
Q. Q6. How can green chemistry principles be integrated into functionalization strategies for this scaffold?
Methodological Answer:
- Nanocatalysts : Preyssler nanoparticles reduce waste (E-factor <0.5 vs. >5 for HCl/PPA) and enable aqueous-phase reactions .
- Solvent-free conditions : Microwave-assisted synthesis minimizes solvent use (e.g., 85% yield in 15 minutes for 6-azacadeguomycin analogs) .
Q. Q7. What methodologies are used to study the compound’s interaction with nucleic acids as a nucleobase analog?
Methodological Answer:
- Substitution analysis : Compare ppG (6-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one) with natural guanine in primer extension assays. Use HPLC to quantify misincorporation rates .
- Molecular docking : Simulate binding to DNA polymerase using AutoDock Vina, focusing on hydrogen-bonding with Arg553 and Asp654 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
